molecular formula C41H68N4O12 B8328191 (S)-2-(4-Nitrobenzyl)-diethylenetriamine penta-t-butyl acetate

(S)-2-(4-Nitrobenzyl)-diethylenetriamine penta-t-butyl acetate

Cat. No.: B8328191
M. Wt: 809.0 g/mol
InChI Key: OWLFSKSWRVPZBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(4-Nitrobenzyl)-diethylenetriamine penta-t-butyl acetate is a complex organic compound characterized by its multiple tert-butyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(2-{bis[2-(tert-butoxy)-2-oxoethyl]amino}-3-(4-nitrophenyl)propyl)(2-{bis[2-(tert-butoxy)-2-oxoethyl]amino}ethyl)amino]acetate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common reagents used in these reactions include tert-butyl esters, nitrophenyl derivatives, and various amines. Reaction conditions often involve the use of organic solvents such as toluene or tetrahydrofuran, and catalysts like boron trifluoride diethyl etherate .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Nitrobenzyl)-diethylenetriamine penta-t-butyl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-2-(4-Nitrobenzyl)-diethylenetriamine penta-t-butyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-[(2-{bis[2-(tert-butoxy)-2-oxoethyl]amino}-3-(4-nitrophenyl)propyl)(2-{bis[2-(tert-butoxy)-2-oxoethyl]amino}ethyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of target proteins and influence cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate
  • Bis(tert-butyldimethylsilyl) 2-[(tert-butyldimethylsilyl)amino]ethylphosphonate

Uniqueness

(S)-2-(4-Nitrobenzyl)-diethylenetriamine penta-t-butyl acetate is unique due to its combination of tert-butyl and nitrophenyl groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in synthetic organic chemistry and pharmaceutical research .

Properties

Molecular Formula

C41H68N4O12

Molecular Weight

809.0 g/mol

IUPAC Name

tert-butyl 2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-3-(4-nitrophenyl)propyl]amino]acetate

InChI

InChI=1S/C41H68N4O12/c1-37(2,3)53-32(46)24-42(20-21-43(25-33(47)54-38(4,5)6)26-34(48)55-39(7,8)9)23-31(22-29-16-18-30(19-17-29)45(51)52)44(27-35(49)56-40(10,11)12)28-36(50)57-41(13,14)15/h16-19,31H,20-28H2,1-15H3

InChI Key

OWLFSKSWRVPZBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN(CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(CC1=CC=C(C=C1)[N+](=O)[O-])N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C

Origin of Product

United States

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